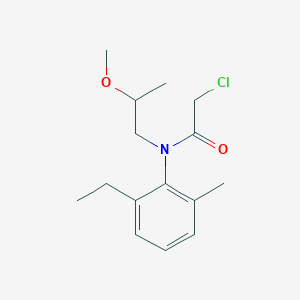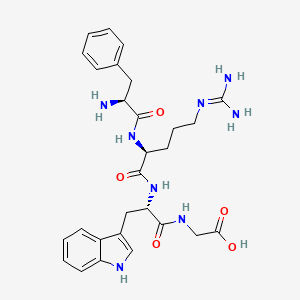
Phenylalanyl-arginyl-tryptophyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylalanyl-arginyl-tryptophyl-glycine is a peptide composed of four amino acids: phenylalanine, arginine, tryptophan, and glycine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanyl-arginyl-tryptophyl-glycine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include carbobenzoxy (Cbz) and tert-butoxycarbonyl (Boc).
Coupling of Phenylalanine and Arginine: The protected phenylalanine is coupled with protected arginine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Addition of Tryptophan: The resulting dipeptide is then coupled with protected tryptophan using similar coupling reagents and conditions.
Incorporation of Glycine: Finally, the tripeptide is coupled with protected glycine to form the tetrapeptide.
After the synthesis, the protecting groups are removed using appropriate deprotection methods, such as catalytic hydrogenation or acid treatment, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity.
化学反応の分析
Types of Reactions
Phenylalanyl-arginyl-tryptophyl-glycine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can target the disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Substitution: Use of specific amino acid derivatives and coupling reagents like DCC and HOBt.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while substitution reactions can yield various peptide analogs .
科学的研究の応用
Phenylalanyl-arginyl-tryptophyl-glycine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Chemistry: Utilized in the synthesis of more complex peptides and proteins.
Industry: Employed in the development of peptide-based drugs and diagnostic tools
作用機序
The mechanism of action of phenylalanyl-arginyl-tryptophyl-glycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with melanocortin receptors, influencing melanocyte-stimulating hormone (MSH) activity and corticotropin-releasing factor (CRF) activity .
類似化合物との比較
Phenylalanyl-arginyl-tryptophyl-glycine can be compared with other similar peptides, such as:
Methionyl-glutamyl-histidyl-phenylalanyl-arginyl-tryptophyl-glycine: This heptapeptide has additional methionine and glutamic acid residues, which may enhance its biological activity.
Histidyl-phenylalanyl-arginyl-tryptophyl-glycine: This pentapeptide lacks the phenylalanine residue, potentially altering its interaction with molecular targets.
The uniqueness of this compound lies in its specific amino acid sequence, which confers distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
51031-17-5 |
|---|---|
分子式 |
C28H36N8O5 |
分子量 |
564.6 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H36N8O5/c29-20(13-17-7-2-1-3-8-17)25(39)35-22(11-6-12-32-28(30)31)27(41)36-23(26(40)34-16-24(37)38)14-18-15-33-21-10-5-4-9-19(18)21/h1-5,7-10,15,20,22-23,33H,6,11-14,16,29H2,(H,34,40)(H,35,39)(H,36,41)(H,37,38)(H4,30,31,32)/t20-,22-,23-/m0/s1 |
InChIキー |
LRKPDXSVQHEAJR-PMVMPFDFSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


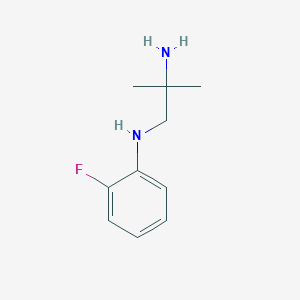
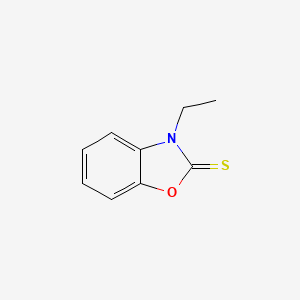
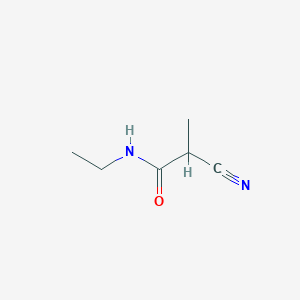
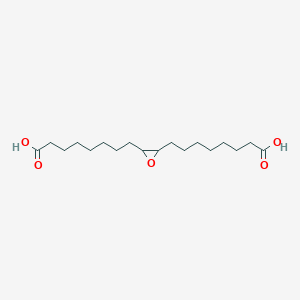
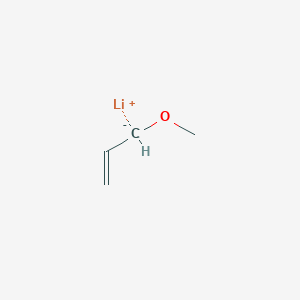
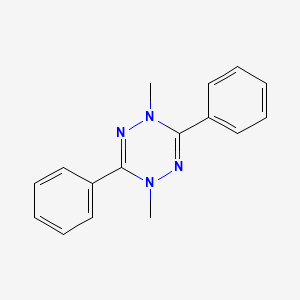
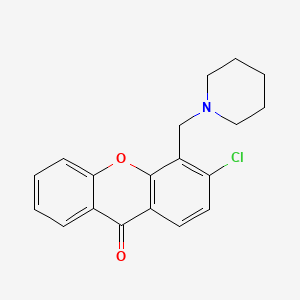
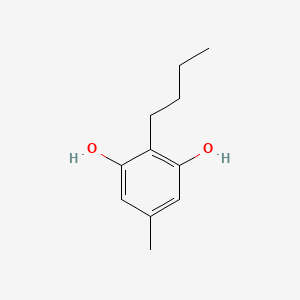
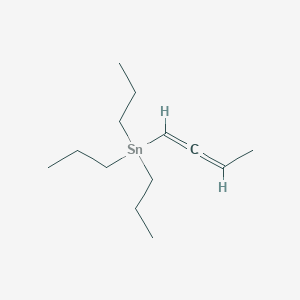
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-](/img/structure/B14655702.png)
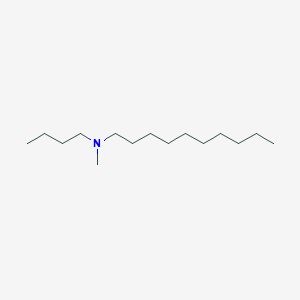

![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)
